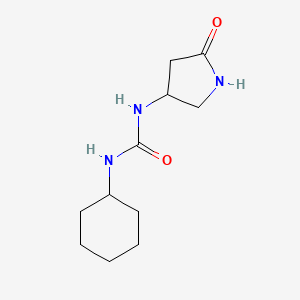![molecular formula C26H22Cl2N2O4 B2445529 2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate CAS No. 326017-84-9](/img/structure/B2445529.png)
2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate” is a chemical compound with a complex structure . It is related to a class of compounds that have shown potential in inhibiting the NS1 protein, a major virulence factor of the influenza A virus .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including dioxo, piperidinyl, and benzoisoquinolinyl groups . The exact 3D structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not explicitly mentioned in the available resources . For accurate information, it is recommended to refer to scientific databases or perform experimental measurements.科学的研究の応用
Antihypertensive Agents
A series of piperidine derivatives, including those with a quinazoline ring system, have been synthesized and evaluated for their antihypertensive properties. These compounds were tested in animal models, where some derivatives demonstrated significant hypotensive effects, indicating potential applications in treating hypertension (Takai et al., 1986).
Photopolymerization Initiators
Naphthalimide derivatives, structurally similar to the compound , have been designed and synthesized as one-component visible light initiators for photopolymerization. These compounds exhibit good initiating performance and high migration stability in cured films, suggesting their utility in materials science, especially in developing light-curable polymers (Jianjing Yang et al., 2018).
Anticonvulsant Agents
Research on N-substituted 1,2,3,4-tetrahydroisoquinolines, including derivatives with piperidine components, has identified compounds with promising anticonvulsant activities. These findings could contribute to the development of new treatments for epilepsy and other seizure-related disorders (Gitto et al., 2006).
Antimicrobial and Antitubercular Agents
Biquinoline derivatives bearing a thiazole moiety have been synthesized and evaluated for their antibacterial and antifungal activities. Such compounds demonstrate moderate activity against tested strains, indicating potential for developing new antimicrobial agents (Shah et al., 2012).
Cytotoxic Agents
Compounds based on the pyrrolo[2,1-a]isoquinoline scaffold have been synthesized and assessed for cytotoxic activities against various human cancer cell lines. This research suggests potential applications of these compounds as anticancer agents (Kakhki et al., 2016).
作用機序
This compound is related to NS1-IN-1, a known inhibitor of the NS1 protein of the influenza A virus . The NS1 protein suppresses host gene expression, and NS1-IN-1 reduces viral protein levels, helping to decrease viral replication . NS1-IN-1 inhibits the activity of mTORC1 in a TSC1-TSC2-dependent manner, showing antiviral activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O4/c27-16-7-8-17(21(28)15-16)26(33)34-14-13-30-24(31)19-6-4-5-18-22(29-11-2-1-3-12-29)10-9-20(23(18)19)25(30)32/h4-10,15H,1-3,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZSXFGVTWMAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B2445447.png)
![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445449.png)
![ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2445450.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2445453.png)
![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2445455.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2445459.png)
![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)

